Scaffold Differentiation vs. Barbatin C
The presence of a nicotinoyl ester at C-6 reduces the lipophilicity of 6-O-Nicotiylbarbatin C compared to the parent barbatin C scaffold. Predicted LogP values for 6-O-Nicotiylbarbatin C range from 2.72 to 3.14, whereas barbatin C exhibits a predicted LogP of 3.52. This difference in partition coefficient directly impacts solubility, membrane permeability, and chromatographic retention behavior [1], , [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.72–3.14 |
| Comparator Or Baseline | Barbatin C: LogP 3.52 |
| Quantified Difference | ΔLogP ≈ 0.38–0.80 units lower for 6-O-Nicotiylbarbatin C |
| Conditions | In silico prediction (no experimental LogP reported) |
Why This Matters
Lower LogP indicates higher polarity, which influences extraction efficiency, chromatographic method development, and formulation compatibility—critical factors for both analytical standard procurement and downstream assay design.
- [1] InvivoChem. 6-O-Nicotiylbarbatin C: Physicochemical Properties. LogP value 2.72. Retrieved from https://www.invivochem.cn. View Source
- [2] InvivoChem. Scutebata F (Barbatine C): Physicochemical Properties. LogP value 3.52. Retrieved from https://www.invivochem.cn. View Source
